二甲基锗

描述

Synthesis Analysis

Germane is typically prepared by reduction of germanium oxides, notably germanates, with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, sodium aluminium hydride . Other methods for the synthesis of germane include electrochemical reduction and a plasma-based method .

Chemical Reactions Analysis

Germane is weakly acidic. In liquid ammonia GeH4 is ionised forming NH4+ and GeH3− . It burns in air to produce GeO2 and water .

Physical And Chemical Properties Analysis

Germane has several physical and chemical properties. It is a colorless gas with a pungent odor . It has a density of 3.3 kg/m3, a melting point of -165 °C, and a boiling point of -88 °C . It has low solubility in water .

科学研究应用

癌症研究和毒性研究:

- 包括二甲基锗在内的锗化合物已被探索其在癌症研究中的潜力。一些研究表明,某些锗化合物可能抑制癌症发展并摧毁癌细胞 (Gerber & Leonard, 1997)。

材料科学和化学结构分析:

- 对二甲基锗的研究有助于理解分子结构中的立体和电子效应,特别是与Si-Ge键长相关的(Hinchley等人,2007)。

- 涉及二甲基锗合成的有机金属化合物的研究为复杂分子结构的形成提供了见解 (Akkerman & Bickelhaupt, 1988)。

光化学应用:

- 二甲基锗已被用于光化学研究,例如研究[4+2]分子内加成产物及其热行为 (Sakurai et al., 1985)。

表面科学和半导体研究:

- 涉及硅表面上锗吸附的研究对半导体技术具有重要意义,揭示了锗和硅原子之间的位点交换的有趣方面 (Murata & Suemitsu, 2005)。

环境科学:

- 对环境水中锗的形态研究,包括二甲基锗,为环境监测和分析方法做出了贡献(García-Figueroa,Filella,& Matoušek,2021)。

合成化学:

- 已探索了包括二甲基锗在内的有机锗化合物的合成,用于合成化学的各种应用 (Myalochkin et al., 2007)。

医学应用:

- 已研究了锗的免疫调节作用,尽管这项研究主要集中在二甲基亚砜而非二甲基锗上 (Huang et al., 2020)。

薄膜技术:

- 利用四氯化锗和二甲基硒化物进行锗硒薄膜的等离子增强化学气相沉积(PECVD)的研究对薄膜技术具有重要意义 (Whitham et al., 2011)。

安全和危害

Germane is toxic, flammable, and may ignite spontaneously in air . It is classified as a dangerous substance with hazard statements including H220 (extremely flammable gas), H280 (contains gas under pressure; may explode if heated), H302 (harmful if swallowed), H330 (fatal if inhaled), among others .

属性

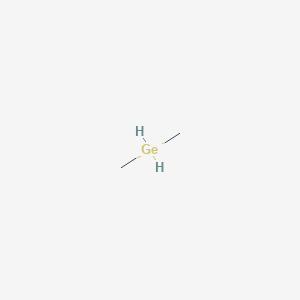

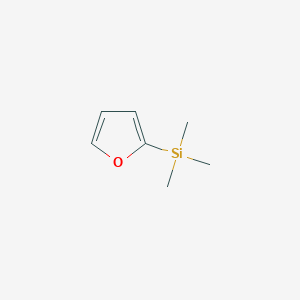

IUPAC Name |

dimethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIGDFHKELAHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH2]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germane, dimethyl- | |

CAS RN |

1449-64-5 | |

| Record name | Germane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)